molecular formula C17H14ClN3O4S B2970770 3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 868677-48-9

3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2970770
CAS No.: 868677-48-9
M. Wt: 391.83
InChI Key: FMMZRLLESDGYLN-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a hybrid molecule combining a benzenesulfonyl group, a propanamide linker, and a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl moiety. The 4-chlorophenyl and benzenesulfonyl groups are critical for modulating electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c18-13-8-6-12(7-9-13)16-20-21-17(25-16)19-15(22)10-11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZRLLESDGYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzenesulfonyl group and a 1,3,4-oxadiazole moiety, which are known to influence its biological activity. The presence of the 4-chlorophenyl group may enhance its binding affinity to specific biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14ClN3O3S
Molecular Weight345.81 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzenesulfonyl group is known to interact with enzymes or receptors, modulating their activity. The oxadiazole ring may contribute to the compound's ability to inhibit specific enzymes or pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of this compound against various cancer types remains an area for further investigation.

Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in cancer metabolism. For example, a study on sulfonamide derivatives indicated their potential as inhibitors of carbonic anhydrase II, which plays a role in tumor growth and metastasis .

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and biological evaluation of oxadiazole derivatives. One study highlighted the synthesis of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its selective inhibition of carbonic anhydrase II .

Experimental Design

In one experimental setup involving isolated rat heart models, various benzenesulfonamide derivatives were tested for their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased coronary resistance compared to controls .

CompoundDose (nM)Effect on Coronary Resistance
Control-Baseline
Compound A (benzenesulfonamide)0.001Increased resistance
Compound B (2-hydrazinocarbonyl-benzenesulfonamide)0.001Moderate decrease
Compound C (4-(2-aminoethyl)-benzenesulfonamide)0.001Significant decrease

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs vary in substituents on the oxadiazole ring, sulfonyl groups, and N-substituted aryl/alkyl moieties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound (Hypothetical) C₁₈H₁₅ClN₃O₃S₂* ~420 N/A Benzenesulfonyl, 4-chlorophenyl
7a () C₂₂H₂₃ClN₄O₄S₂ 507 71–73 Piperidinyl-(4-chlorophenyl)sulfonyl, phenyl
7k () C₂₄H₂₇ClN₄O₄S₂ 535 66–68 2-Ethylphenyl, piperidinyl-sulfonyl
7l () C₁₆H₁₇N₅O₂S₂ 375 177–178 4-Ethoxyphenyl, thiazole-methyl
8d () C₁₅H₁₄N₄O₂S₂ 338 135–136 4-Methylphenyl, thiazol-2-yl
N-(4-Chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide () C₁₆H₁₃ClN₄O₂S 360.8 N/A Pyridinyl, 4-chlorophenyl

*Estimated based on structural analogs.

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., piperidinyl-sulfonyl in 7a) increase molecular weight (~507–535 g/mol) compared to simpler analogs like 8d (338 g/mol) .
  • Melting Points : Electron-withdrawing groups (e.g., 4-chlorophenyl) and rigid structures (e.g., thiazole in 7l) correlate with higher melting points (177–178°C) , while alkyl groups (e.g., ethyl in 7k) reduce crystallinity (66–68°C) .
  • Solubility : Sulfonyl and chlorophenyl groups enhance hydrophobicity, whereas ethoxy (7l) or pyridinyl () substituents may improve aqueous solubility .

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl Group : Enhances lipophilicity and receptor binding in neurological targets .
  • Sulfonyl Linkers : Improve metabolic stability but may increase cytotoxicity if overly bulky (e.g., piperidinyl-sulfonyl in 7a vs. benzenesulfonyl) .
  • Oxadiazole Ring : Acts as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation .

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